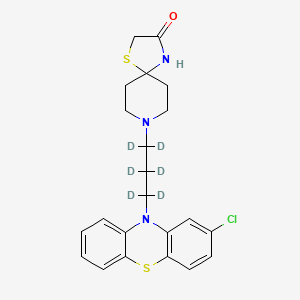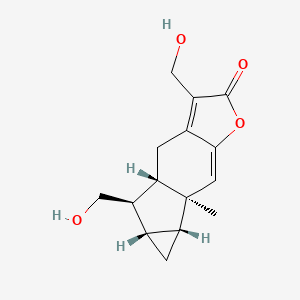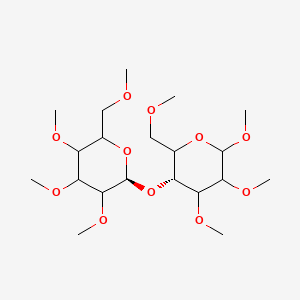
1-Hexadecyl Lysophosphatidic Acid (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl lysophosphatidic acid is an ether analog of lysophosphatidic acid (LPA) containing a hexadecyl group at the sn-1 position. LPA binds to five different G protein-coupled receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility.
Scientific Research Applications
Platelet Aggregation and Blood Pressure Regulation
- Platelet Aggregation : 1-Hexadecyl lysophosphatidic acid (LPA) and its analogs have been studied for their role in human platelet aggregation. These compounds, including 1-Hx-GPA, demonstrated significant platelet aggregation, suggesting their importance as phospholipid mediators (Simon, Chap, & Douste‐Blazy, 1982).
- Blood Pressure Effects : LPA has also been investigated for its impact on arterial blood pressure in cats. Intravenous injection caused a biphasic change in blood pressure: an initial sharp drop followed by hypertension, indicating a complex interaction with cardiovascular cells (Tokumura, Maruyama, Fukuzawa, & Tsukatani, 1985).
Cellular Functions and Cancer Research
- Fibroblast Proliferation and Mitogenic Activity : LPA analogs were found to vary in mitogenic potency based on acyl-chain length, influencing fibroblast proliferation. This finding is significant in understanding how LPA can function as a growth-promoting phospholipid (van Corven et al., 1992).
- Breast Cancer Initiation and Progression : The role of LPA in breast cancer development and metastasis has been explored. Aberrant expression of LPA receptors and enzymes involved in LPA production, like ATX, is linked to invasive and metastatic breast cancers, suggesting the ATX–LPA signaling axis as a key player (Panupinthu, Lee, & Mills, 2010).
Pharmacology and Drug Development
- LPA Receptor Antagonists : Research into LPA receptor antagonists, particularly for LPA1, has highlighted potential therapeutic applications in treating various kinds of fibrosis, including pulmonary and hepatic fibrosis. LPA is a critical mediator in fibrosis, and targeting LPA1 could be an effective treatment approach (Abdel-Magid, 2019).
General Physiological Effects
- Ion Channel Regulation and Pain Induction : LPA's effect on sodium currents in rat dorsal root ganglion neurons was observed, with findings suggesting its role in pain induction. LPA affected both tetrodotoxin-sensitive and resistant sodium currents, which might contribute to LPA-induced pain (Lee et al., 2005).
properties
Product Name |
1-Hexadecyl Lysophosphatidic Acid (sodium salt) |
|---|---|
Molecular Formula |
C19H40O6P · Na |
Molecular Weight |
418.5 |
InChI |
InChI=1S/C19H41O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19-20H,2-18H2,1H3,(H2,21,22,23);/q;+1/p-1/t19-;/m1./s1 |
InChI Key |
KTKBITOTGQCJRQ-FSRHSHDFSA-M |
SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](O)COP([O-])(O)=O.[Na+] |
synonyms |
Alkyl glycero phosphate 16:0 (sodium salt); 1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt); AGP 16:0 (sodium salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





